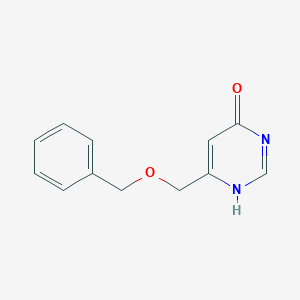

![molecular formula C8H9NO3 B063469 (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one CAS No. 189098-23-5](/img/structure/B63469.png)

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

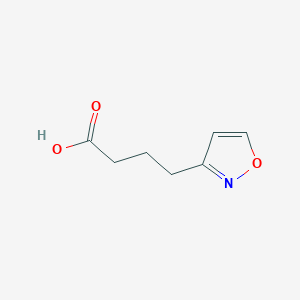

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, also known as salvinorin A, is a naturally occurring psychoactive compound found in the leaves of Salvia divinorum, a plant native to Mexico. Salvinorin A is a potent kappa-opioid receptor agonist, which means it can activate the kappa-opioid receptor in the brain and produce hallucinogenic effects. In recent years, salvinorin A has gained attention from the scientific community due to its unique chemical structure and potential therapeutic applications.

Wirkmechanismus

Salvinorin A produces its effects by binding to and activating the kappa-opioid receptor in the brain. This receptor is involved in regulating pain perception, mood, and addiction. When (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A binds to the kappa-opioid receptor, it produces a cascade of biochemical and physiological effects that can result in hallucinations, altered perception, and changes in mood.

Biochemische Und Physiologische Effekte

Salvinorin A produces a range of biochemical and physiological effects in the body. When it binds to the kappa-opioid receptor, it can activate a number of signaling pathways that can affect neurotransmitter release, ion channel activity, and gene expression. These effects can result in changes to perception, mood, and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

Salvinorin A has several advantages for use in lab experiments. It is a potent and specific kappa-opioid receptor agonist, which means it can be used to study the effects of kappa-opioid receptor activation in a controlled setting. Additionally, (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is a naturally occurring compound, which means it can be extracted from Salvia divinorum and does not require complex chemical synthesis.

However, there are also limitations to using (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A in lab experiments. It is a highly potent compound that produces strong hallucinogenic effects, which can make it difficult to study in human subjects. Additionally, its legal status in many countries can make it difficult to obtain for research purposes.

Zukünftige Richtungen

There are several future directions for research on (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A. One area of interest is its potential as a treatment for addiction and depression. Studies have shown promising results in animal models, but more research is needed to determine its safety and efficacy in humans.

Another area of interest is its potential as a tool for studying the kappa-opioid receptor and its role in regulating pain, mood, and addiction. Salvinorin A can be used to study the effects of kappa-opioid receptor activation in a controlled setting, which can provide valuable insights into the underlying mechanisms of these conditions.

Overall, (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is a complex and fascinating compound with a range of potential therapeutic applications. While there are still many unanswered questions about its effects and mechanisms of action, continued research on this compound could lead to new treatments for a variety of conditions.

Synthesemethoden

Salvinorin A is a complex molecule that cannot be synthesized easily using traditional chemical methods. The most common method for synthesizing (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is through a semi-synthetic process, where the compound is extracted from Salvia divinorum and then chemically modified to produce (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A. This process involves several steps, including extraction, purification, and chemical modification, and requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

Salvinorin A has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its potential as a treatment for addiction and depression. Studies have shown that (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A can activate the kappa-opioid receptor in the brain, which can produce anti-addictive and antidepressant effects. Additionally, (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A has been studied for its potential as a treatment for chronic pain, as it can activate the kappa-opioid receptor without producing the same addictive effects as traditional opioids.

Eigenschaften

CAS-Nummer |

189098-23-5 |

|---|---|

Produktname |

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |

Molekularformel |

C8H9NO3 |

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |

InChI |

InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1 |

InChI-Schlüssel |

SMMGJOQUBPLGLP-WNJXEPBRSA-N |

Isomerische SMILES |

CC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3 |

SMILES |

CC(=O)N1C2CC(C1=O)C3C2O3 |

Kanonische SMILES |

CC(=O)N1C2CC(C1=O)C3C2O3 |

Synonyme |

3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, 6-acetyl-, (1alpha,2beta,4beta,5alpha)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)